Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate
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Overview
Description
Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an ethyl ester group, a trimethylsilyl-protected ethoxy group, and an indole core structure. The trimethylsilyl group is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Ethyl Ester Group: The carboxylic acid group on the indole can be esterified using ethanol and an acid catalyst to form the ethyl ester.
Protection of the Hydroxyl Group: The hydroxyl group is protected using 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base like imidazole.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of protective groups like trimethylsilyl is crucial in multi-step syntheses to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Tetra-n-butylammonium fluoride (TBAF) for deprotection of the trimethylsilyl group.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-methanol.
Substitution: 1-((2-(hydroxy)ethoxy)methyl)-1H-indole-2-carboxylate.
Scientific Research Applications
Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of indole-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate is largely dependent on its chemical structure. The indole core can interact with various biological targets, including enzymes and receptors. The trimethylsilyl group serves as a protecting group, allowing for selective reactions at other functional groups. Upon deprotection, the hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate can be compared with other similar compounds:
Trimethylsilyl Ethers: Compounds like trimethylsilyl ethyl ether and trimethylsilyl methyl ether are used as protecting groups for alcohols.
Indole Derivatives: Compounds such as indole-3-carboxylic acid and indole-2-carboxylic acid share the indole core structure but differ in their functional groups.
Ester Derivatives: Ethyl esters of various carboxylic acids are commonly used in organic synthesis for their reactivity and ease of hydrolysis
This compound stands out due to its combination of an indole core, an ethyl ester group, and a trimethylsilyl-protected hydroxyl group, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C17H25NO3Si |
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Molecular Weight |
319.5 g/mol |
IUPAC Name |
ethyl 1-(2-trimethylsilylethoxymethyl)indole-2-carboxylate |
InChI |
InChI=1S/C17H25NO3Si/c1-5-21-17(19)16-12-14-8-6-7-9-15(14)18(16)13-20-10-11-22(2,3)4/h6-9,12H,5,10-11,13H2,1-4H3 |
InChI Key |
LSBNMXIPLRWVPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1COCC[Si](C)(C)C |
Origin of Product |
United States |
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